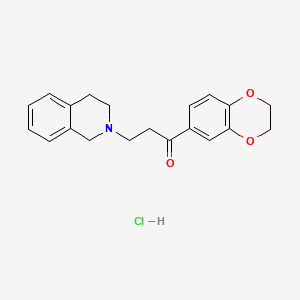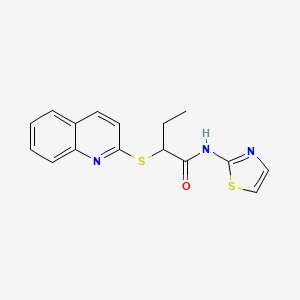
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various biological processes.
Mécanisme D'action
The mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the biological processes mentioned above. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. This compound has also been reported to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of immune responses. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways, as mentioned above.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments is its potent activity against cancer cells and Gram-negative bacteria. This makes it a promising candidate for the development of new cancer therapies and antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity, which needs to be further evaluated in preclinical studies.
Orientations Futures
There are several future directions for the research on N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide. One direction is the development of new cancer therapies and antimicrobial agents based on this compound. Another direction is the evaluation of the potential toxicity of this compound in preclinical studies. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the development of new synthesis methods for this compound could improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 4-methylbenzylamine with 4-pyridinylmethylamine in the presence of ethyl chloroformate and triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been reported to have a yield of up to 80%.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been studied for its potential applications in various biological processes, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been reported to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, this compound has been found to have potent activity against Gram-negative bacteria.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-2-4-13(5-3-12)10-18-15(20)16(21)19-11-14-6-8-17-9-7-14/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDFECSAKDHVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)

![ethyl 3-(3-chlorobenzyl)-1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5109806.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![1-(4-fluorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109812.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5109831.png)

![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)
![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)
